![molecular formula C12H22N2O2 B2357076 1-[4-(2-Hidroxiciclohexil)piperazin-1-il]etan-1-ona CAS No. 1179661-20-1](/img/structure/B2357076.png)
1-[4-(2-Hidroxiciclohexil)piperazin-1-il]etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one is a chemical compound that features a piperazine ring substituted with a hydroxycyclohexyl group and an ethanone moiety
Aplicaciones Científicas De Investigación
1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This interaction results in the enhancement of PARP1 cleavage and an increase in the phosphorylation of H2AX .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. When PARP is inhibited, the repair of single-strand DNA breaks is prevented, leading to the formation of double-strand breaks. These double-strand breaks can lead to cell death, particularly in cells that are deficient in certain DNA repair proteins .
Pharmacokinetics
Similar compounds have been found to be stable in human liver microsomes, suggesting good metabolic stability .
Result of Action
The result of the compound’s action is a decrease in cell viability, particularly in human breast cancer cells . The compound has been found to exhibit moderate to significant efficacy against these cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with 2-hydroxycyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds or other electrophiles can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of 1-[4-(2-Oxocyclohexyl)piperazin-1-yl]ethan-1-one.
Reduction: Formation of 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted piperazine derivatives.
Comparación Con Compuestos Similares
- 1-(Piperazin-1-yl)ethan-1-one
- 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one
Comparison: 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties. Compared to 1-(Piperazin-1-yl)ethan-1-one, the hydroxycyclohexyl substitution enhances its solubility and potential biological activity. Similarly, 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one lacks the cyclohexyl ring, making it less sterically hindered and potentially less selective in its interactions.
Propiedades
IUPAC Name |
1-[4-(2-hydroxycyclohexyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(15)13-6-8-14(9-7-13)11-4-2-3-5-12(11)16/h11-12,16H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAAZTZBILWXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
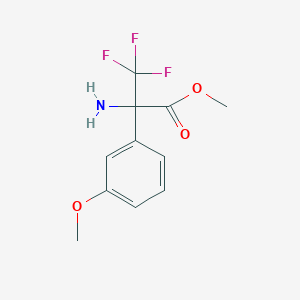
![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)
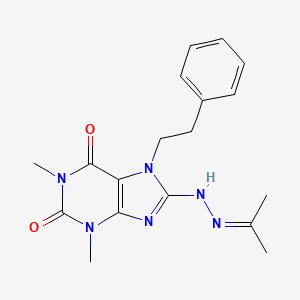
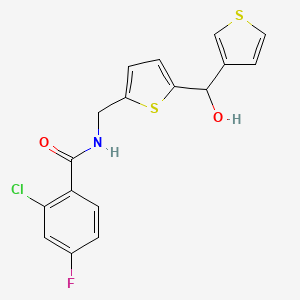
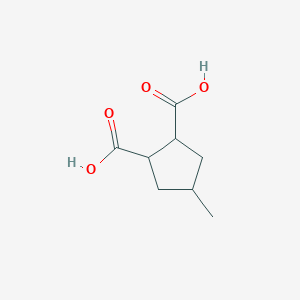
![5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2357001.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357002.png)
![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)
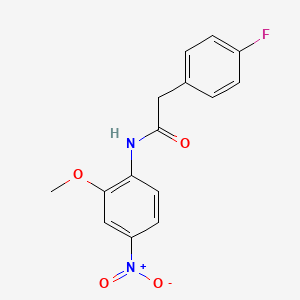
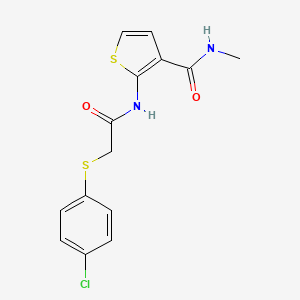
![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)
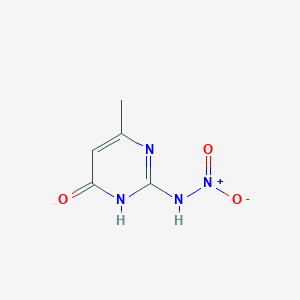
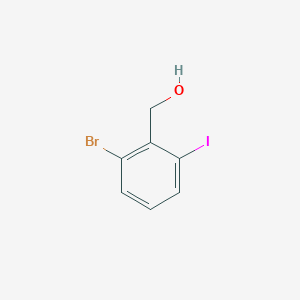
![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
